tert-butyl N-{7,7-difluoro-2-formylspiro[3.5]nonan-2-yl}carbamate
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Overview
Description
tert-butyl N-{7,7-difluoro-2-formylspiro[35]nonan-2-yl}carbamate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a spirocyclic nonane ring system, which is substituted with difluoro and formyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{7,7-difluoro-2-formylspiro[3.5]nonan-2-yl}carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the spirocyclic nonane ring system, followed by the introduction of the difluoro and formyl groups. The final step involves the addition of the tert-butyl carbamate group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This typically includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{7,7-difluoro-2-formylspiro[3.5]nonan-2-yl}carbamate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
tert-butyl N-{7,7-difluoro-2-formylspiro[3.5]nonan-2-yl}carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-{7,7-difluoro-2-formylspiro[3.5]nonan-2-yl}carbamate involves its interaction with specific molecular targets and pathways. The difluoro and formyl groups play a crucial role in its reactivity and binding affinity. The compound may act by inhibiting or modulating the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-{7,7-difluoro-2-(hydroxymethyl)spiro[3.5]nonan-2-yl}carbamate
- tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate
- tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
Uniqueness
tert-butyl N-{7,7-difluoro-2-formylspiro[3.5]nonan-2-yl}carbamate is unique due to the presence of
Properties
Molecular Formula |
C15H23F2NO3 |
---|---|
Molecular Weight |
303.34 g/mol |
IUPAC Name |
tert-butyl N-(7,7-difluoro-2-formylspiro[3.5]nonan-2-yl)carbamate |
InChI |
InChI=1S/C15H23F2NO3/c1-12(2,3)21-11(20)18-14(10-19)8-13(9-14)4-6-15(16,17)7-5-13/h10H,4-9H2,1-3H3,(H,18,20) |
InChI Key |
NOTQPHDCWQWCSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2(C1)CCC(CC2)(F)F)C=O |
Origin of Product |
United States |
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